N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
Description
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridazine ring, and a cyclopropane carboxamide moiety
Properties
IUPAC Name |
N-[6-[4-oxo-4-[4-(trifluoromethyl)anilino]butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c20-19(21,22)13-5-7-14(8-6-13)23-16(27)2-1-11-29-17-10-9-15(25-26-17)24-18(28)12-3-4-12/h5-10,12H,1-4,11H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPIXGZRLZUNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: Trifluoromethylation is usually performed using reagents such as trifluoromethylsilane or sodium trifluoroacetate.
Coupling Reactions: The final coupling of the pyridazine derivative with cyclopropanecarboxamide is achieved through amide bond formation, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding . The pyridazine ring may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Pyridazines: Compounds with similar structures but different substituents on the pyridazine ring.
Cyclopropanecarboxamides: Compounds with variations in the amide or cyclopropane moieties.
Uniqueness
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is unique due to the combination of its trifluoromethyl group, pyridazine ring, and cyclopropane carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-(6-((4-oxo-4-((4-(trifluoromethyl)phenyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a complex chemical compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 486.43 g/mol. The structure features a trifluoromethyl group, which is known for enhancing biological activity through various interactions such as hydrogen bonding and halogen bonding.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes .
- Antioxidant Activity : The presence of the trifluoromethyl group has been linked to increased antioxidant properties, potentially reducing oxidative stress in biological systems .
- Cytotoxic Effects : Research indicates that related compounds exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Case Studies and Experimental Data
-
In vitro Studies :
- A study evaluated the compound's effect on cholinesterases and β-secretase, revealing moderate inhibitory activity with IC50 values indicating potential for Alzheimer's disease treatment .
- Another investigation focused on the cytotoxicity against breast cancer cell lines (MCF-7), demonstrating significant activity that warrants further exploration .
- Molecular Docking Studies :
- Comparative Analysis :
Data Table: Biological Activity Overview
| Activity Type | Target Enzyme/Cell Line | Observed Effect | IC50 (µM) |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Moderate Inhibition | 19.2 |
| Enzyme Inhibition | Butyrylcholinesterase (BChE) | Moderate Inhibition | 13.2 |
| Cytotoxicity | MCF-7 Cell Line | Significant Cytotoxicity | N/A |
| Antioxidant Activity | Free Radical Scavenging | Enhanced Activity | N/A |
Discussion
The findings suggest that this compound holds promise as a multi-target therapeutic agent. Its ability to inhibit key enzymes involved in inflammation and neurodegeneration positions it as a candidate for further drug development.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for purity?
The synthesis involves multi-step coupling reactions, including thioether formation and cyclopropane carboxamide introduction. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to minimize racemization.
- Thiol-alkylation : Employ polar aprotic solvents (DMF or DMSO) and nitrogen atmospheres to prevent oxidation of the thiol intermediate .
- Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) to isolate high-purity product .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone connectivity and functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm, pyridazine aromatic signals at δ 8.0–9.0 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) and detect isotopic patterns from trifluoromethyl groups .
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding networks in crystalline form .
Q. How can researchers mitigate common impurities observed during synthesis?
- Side products : Monitor intermediates via TLC to detect unreacted thiols or incomplete coupling.
- Oxidation byproducts : Use antioxidants (e.g., BHT) in thiol-containing steps to prevent disulfide formation .
- Residual solvents : Employ rotary evaporation under reduced pressure and lyophilization for solvent removal .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) to distinguish target-specific effects from off-target toxicity .
- Structural analogs : Synthesize derivatives lacking the trifluoromethyl or cyclopropane groups to isolate contributions of specific moieties to activity .
- Assay conditions : Standardize pH, temperature, and serum content in cell culture to minimize variability .
Q. What strategies improve the compound’s pharmacokinetic profile while retaining bioactivity?
- Lipophilicity modulation : Replace the trifluoromethyl group with hydrophilic substituents (e.g., sulfonamides) to enhance solubility without disrupting target binding .
- Metabolic stability : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow CYP450-mediated degradation .
- Prodrug design : Mask the carboxamide as an ester or phosphate to improve oral bioavailability .
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase ATP pockets, focusing on hydrogen bonds with pyridazine-N and hydrophobic interactions with the cyclopropane ring .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
Q. What experimental approaches validate target engagement in cellular models?
- Competitive binding assays : Co-treat cells with a fluorescent probe (e.g., ATP-biotin) and quantify displacement via flow cytometry .
- CRISPR knockdown : Silence putative targets (e.g., EGFR or PI3K) and measure reduced compound efficacy in viability assays .
- Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .
Q. How can structure-activity relationships (SAR) guide the design of pyridazine derivatives?
- Core modifications : Replace pyridazine with pyrimidine or triazine to alter electron distribution and binding affinity .
- Substituent screening : Test analogs with varied substituents (e.g., halogens, methyl, methoxy) at the 4-position of the phenyl ring to map steric and electronic tolerances .
- Bioisosteres : Substitute the cyclopropane carboxamide with spirocyclic or bicyclic systems to enhance metabolic stability .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in reported enzymatic vs. cellular IC50 values?
- Membrane permeability : Measure logP and PAMPA permeability to assess cellular uptake limitations .
- Efflux pumps : Inhibit P-glycoprotein with verapamil to test if efflux reduces intracellular concentrations .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify secondary targets that may contribute to cellular effects .
Q. What methodologies elucidate the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC at 24-hour intervals .
- Serum stability : Analyze half-life in fetal bovine serum using LC-MS to detect esterase-mediated hydrolysis .
- Light/heat stress : Expose to 40°C and UV light (254 nm) to identify photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
